Cas no 57446-04-5 (Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate)
Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate
- AK501378
- DTXSID101230087
- AKOS027440442
- C75687
- Methyl 5-(2-nitrophenyl)-1H-pyrazole-3-carboxylate
- CS-0163430
- DB-171956
- 57446-04-5
- MFCD22628335
- Methyl3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate
- DS-18992
-
- MDL: MFCD22628335
- Inchi: 1S/C11H9N3O4/c1-18-11(15)9-6-8(12-13-9)7-4-2-3-5-10(7)14(16)17/h2-6H,1H3,(H,12,13)
- InChI Key: JNWUYQPILCTXGQ-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CC(C2C=CC=CC=2[N+](=O)[O-])=NN1)=O
Computed Properties
- Exact Mass: 247.05930578g/mol
- Monoisotopic Mass: 247.05930578g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 331
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 101
- XLogP3: 1.9
Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EK362-1g |
Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate |
57446-04-5 | 97% | 1g |
468.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EK362-100mg |
Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate |
57446-04-5 | 97% | 100mg |
120CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EK362-250mg |
Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate |
57446-04-5 | 97% | 250mg |
239CNY | 2021-05-08 | |
| Alichem | A049004014-250mg |
Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate |
57446-04-5 | 97% | 250mg |
$209.28 | 2023-09-01 | |
| Alichem | A049004014-1g |
Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate |
57446-04-5 | 97% | 1g |
$465.60 | 2023-09-01 | |
| Alichem | A049004014-5g |
Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate |
57446-04-5 | 97% | 5g |
$1405.80 | 2023-09-01 | |
| Chemenu | CM253749-1g |
Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate |
57446-04-5 | 97% | 1g |
$449 | 2021-08-04 | |
| Chemenu | CM253749-5g |
Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate |
57446-04-5 | 97% | 5g |
$1328 | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M891025-1g |
Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate |
57446-04-5 | 97% | 1g |
526.50 | 2021-05-17 | |
| Chemenu | CM253749-5g |
Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate |
57446-04-5 | 97% | 5g |
$100 | 2023-02-02 |
Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate Suppliers
Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate
Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate (CAS No. 57446-04-5): An Overview of a Versatile Compound in Pharmaceutical Research
Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate (CAS No. 57446-04-5) is a significant compound in the field of pharmaceutical research and development. This molecule, characterized by its unique structural features, has garnered considerable attention due to its potential applications in various therapeutic areas. The compound is a derivative of pyrazole, a five-membered heterocyclic ring containing two nitrogen atoms, and is functionalized with a nitrophenyl group and a methyl ester moiety. These structural elements contribute to its diverse chemical and biological properties.
The chemical structure of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate (CAS No. 57446-04-5) is particularly noteworthy. The pyrazole ring, known for its bioisosteric properties, can mimic the behavior of other functional groups, making it a valuable scaffold in drug design. The presence of the nitro group imparts electron-withdrawing properties, which can influence the compound's reactivity and stability. Additionally, the methyl ester group provides a labile functional group that can be readily modified through various chemical transformations, enhancing the compound's versatility in synthetic chemistry.
Recent studies have highlighted the potential of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate in several therapeutic areas. One notable application is in the development of anti-inflammatory agents. Pyrazole derivatives have been extensively studied for their anti-inflammatory properties, and the presence of the nitro group has been shown to enhance these effects. Research published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structures exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways.
Another area of interest is the use of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate as an antimicrobial agent. The combination of the pyrazole ring and nitro group has been associated with broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study published in the European Journal of Medicinal Chemistry reported that derivatives of this compound showed significant antibacterial activity, making them promising candidates for further development as novel antibiotics.
In addition to its therapeutic potential, Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate (CAS No. 57446-04-5) has also been explored for its use in cancer research. Pyrazole derivatives have been shown to exhibit anticancer properties by targeting various signaling pathways involved in tumor growth and metastasis. A recent study published in the Cancer Letters journal demonstrated that compounds with similar structures effectively inhibited cancer cell proliferation and induced apoptosis, highlighting their potential as anticancer agents.
The synthetic accessibility of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate is another factor contributing to its significance in pharmaceutical research. The compound can be synthesized through well-established methods, such as condensation reactions between appropriate precursors. This ease of synthesis allows for rapid generation of structurally diverse analogs, facilitating high-throughput screening and lead optimization processes.
In conclusion, Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate (CAS No. 57446-04-5) is a versatile compound with promising applications in pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development as a potential therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, underscoring its importance in the field.
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